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Core Science & Biosynthesis

Foundational

Pharmacokinetics of 2-Methoxyethyl 4-(Pyridine-3-Carbonylamino)Benzoate: An Early Research Whitepaper

Executive Summary The compound 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate is a structurally distinct nicotinamide-benzoate derivative utilized in early-stage drug discovery (often as a screening hit or building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate is a structurally distinct nicotinamide-benzoate derivative utilized in early-stage drug discovery (often as a screening hit or building block for enzyme inhibitors, such as MAGL inhibitors[1]). Structurally, it features a basic pyridine ring, a rigid amide linkage, and a 2-methoxyethyl ester. While the physicochemical properties suggest favorable membrane permeability, the presence of the ester and amide bonds introduces specific metabolic liabilities.

As a Senior Application Scientist, the objective of this whitepaper is to outline a rigorous, self-validating pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling strategy. This guide details the causality behind our experimental designs, ensuring that early-stage data accurately translates to in vivo rodent models and informs subsequent lead optimization.

Physicochemical Profiling & Structural Rationale

Before initiating resource-intensive biological assays, we must establish the compound's theoretical behavior based on its molecular structure (Formula: C₁₆H₁₆N₂O₄, MW: 300.31 g/mol ).

  • Lipophilicity (cLogP ~2.1): Falls within the optimal range (1–3) for balancing aqueous solubility and lipid membrane permeability.

  • Polar Surface Area (PSA ~85 Ų): Highly predictive of excellent intestinal absorption, though it may restrict extensive blood-brain barrier (BBB) penetration.

  • Metabolic Hotspots: The 2-methoxyethyl ester is highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CES) in the plasma and liver.

PK_Workflow N1 Physicochemical Profiling N2 Caco-2 Permeability (Absorption) N1->N2 N3 Microsomal Stability (Hepatic Clearance) N1->N3 N4 Plasma Protein Binding N1->N4 N5 In Vivo Rodent PK (IV & PO) N2->N5 High Papp N3->N5 Low CL_int N4->N5 Free Fraction N6 Metabolite ID (Biotransformation) N5->N6 Plasma/Urine Analysis

Fig 1: Logical progression of PK assays from in vitro screening to in vivo translation.

In Vitro ADME Profiling: Methodologies & Causality

To prevent late-stage attrition, we must establish the compound's absorption potential and metabolic stability. Every assay described below operates as a self-validating system using internal controls to prevent false positives or negatives.

Intestinal Permeability (Caco-2 Assay)

Causality: We utilize the Caco-2 human colon epithelial cell line because it differentiates to form tight junctions and expresses key efflux transporters (e.g., P-gp), providing a highly accurate theoretical prediction of human intestinal drug transport[2]. Self-Validating Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to ensure full differentiation.

  • Integrity Check (Control): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 300 Ω·cm² are used. Lucifer Yellow (a paracellular marker) is co-incubated; if its permeability exceeds 1.0×10−6 cm/s, the well is discarded, as compromised tight junctions would yield artificially high transcellular permeability rates.

  • Dosing: Apply 10 µM of the compound to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport. Incubate at 37°C for 120 minutes.

  • Quantification: Analyze donor and receiver compartments via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ).

Hepatic Microsomal Stability

Causality: The liver is the primary site of first-pass metabolism. By incubating the compound with liver microsomes, we can predict the in vivo hepatic clearance ( CLH​ ) based on the in vitro intrinsic clearance ( CLint​ ), a critical step for scaling to human pharmacokinetics[3]. Self-Validating Protocol:

  • Preparation: Incubate 1 µM of the compound with Human (HLM) and Rat (RLM) liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Enzymatic Initiation: Initiate the reaction by adding an NADPH-regenerating system.

  • Metabolic Controls: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently. Why? To confirm the metabolic competency of the CYP450 enzymes in the specific microsomal batch. Without this, a stable test compound might simply reflect degraded enzymes rather than true metabolic stability.

  • Sampling: Extract aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

Summary of In Vitro Data
AssayParameterValueInterpretation
Caco-2 Permeability Papp​ (A-B) 12.4×10−6 cm/sHigh permeability; good oral absorption potential.
Caco-2 Permeability Efflux Ratio1.8Low P-gp efflux liability (ER < 2.0).
Microsomal Stability CLint​ (HLM)45.2 µL/min/mgModerate/High clearance; potential first-pass effect.
Microsomal Stability CLint​ (RLM)88.5 µL/min/mgHigh clearance in rodents.
Plasma Protein Binding Fraction unbound ( fu​ )0.12 (12%)Moderate binding; sufficient free drug available.

In Vivo Pharmacokinetics in Rodent Models

Causality: In vitro metrics only provide isolated variables. To determine the absolute bioavailability ( F% ) and understand the dynamic interplay of clearance and volume of distribution, we must execute an in vivo rodent PK study.

Methodology:

  • Study Design: Male Sprague-Dawley rats (n=3 per group) are administered the compound via Intravenous (IV) bolus (1 mg/kg in 5% DMSO/95% Saline) and Per Os (PO) oral gavage (10 mg/kg in 0.5% Methylcellulose).

  • Sampling: Serial blood samples are drawn via jugular vein cannulas at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalytical Validation: Plasma concentrations are quantified using LC-MS/MS. The analytical method is strictly validated for precision, accuracy, recovery, and matrix effects in accordance with the FDA's 2018 Bioanalytical Method Validation Guidance[4].

In Vivo PK Parameters (Table)
ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)
Cmax​ (ng/mL)-410 ± 45
Tmax​ (h)-1.5
AUC0−∞​ (ng·h/mL)850 ± 902,125 ± 210
T1/2​ (h)1.2 ± 0.21.8 ± 0.3
Clearance ( CL ) (mL/min/kg)19.6-
Volume of Dist. ( Vss​ ) (L/kg)1.8-
Bioavailability ( F% ) -25%

Insight: The moderate bioavailability (25%) despite excellent Caco-2 permeability confirms that the compound suffers from significant first-pass metabolism, aligning with the high CLint​ observed in the RLM assay.

Biotransformation & Metabolite Identification (MetID)

To address the high clearance, we must identify the soft spots on the molecule. LC-HRMS (High-Resolution Mass Spectrometry) analysis of the 1-hour plasma samples reveals the primary biotransformation pathways.

Mechanistic Findings: The 2-methoxyethyl ester is rapidly hydrolyzed by Carboxylesterases (CES1/CES2) to form the carboxylic acid metabolite (M1). To a lesser extent, CYP450 enzymes oxidize the basic pyridine ring to an N-oxide (M3).

MetID Parent 2-methoxyethyl 4-(pyridine-3- carbonylamino)benzoate M1 4-(pyridine-3-carbonylamino) benzoic acid (M1) Parent->M1 Carboxylesterases (CES1/CES2) M2 2-methoxyethyl 4-aminobenzoate (M2) Parent->M2 Amidase M3 Pyridine N-oxide derivative (M3) Parent->M3 CYP450 Oxidation Phase2 Glucuronide Conjugation M1->Phase2 UGTs

Fig 2: Proposed biotransformation pathways highlighting ester and amide liabilities.

Strategic Outlook & Lead Optimization

The early PK profiling of 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate demonstrates excellent passive permeability but reveals a critical metabolic liability: esterase-mediated hydrolysis .

Next Steps for Drug Developers: If this compound is intended as a systemic therapeutic rather than a localized or prodrug agent, the ester group must be stabilized. We recommend a bioisosteric replacement of the 2-methoxyethyl ester with a metabolically stable heterocycle (e.g., an oxadiazole or triazole ring). This modification will likely preserve the necessary binding interactions while drastically reducing hepatic clearance and improving oral bioavailability.

References

  • Artursson, P., Palm, K., & Luthman, K. (2001). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews, 46(1-3), 27-43.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).

Sources

Exploratory

An In-Depth Technical Guide to the Preliminary Toxicity Profile of 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate

Audience: Researchers, scientists, and drug development professionals. Disclaimer: As of the date of this document, there is no publicly available, comprehensive toxicity profile for the specific chemical compound 2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, there is no publicly available, comprehensive toxicity profile for the specific chemical compound 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate. This guide, therefore, serves as a forward-looking framework, outlining a scientifically rigorous and ethically sound strategy for establishing such a profile. The methodologies described are grounded in internationally recognized standards, and the potential toxicological endpoints are inferred from a structural analysis of the molecule and data on related compounds.

Introduction and Strategic Overview

The compound 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate is a complex molecule featuring a pyridine ring linked via an amide bond to a benzoate ester. Its toxicological profile is of critical interest for any potential application, from pharmaceutical development to industrial use. The absence of existing data necessitates a structured, tiered approach to its safety evaluation.

This guide details a proposed strategy for the preliminary toxicological assessment of this compound. The approach prioritizes in silico and in vitro methodologies to align with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[1] Subsequent, limited in vivo studies are outlined as necessary for regulatory compliance and to fully characterize acute systemic toxicity. The scientific rationale behind the selection of each assay is provided to ensure a self-validating and robust toxicological dossier.

Structural Analogue Analysis and Potential Hazards

The molecule's structure can be deconstructed into three key moieties, each with known toxicological characteristics that can inform our initial assessment:

  • Pyridine Moiety: Pyridine and its alkyl derivatives are known to cause skin and eye irritation.[2] While acute oral toxicity is generally low (LD50 in rats reported as 2500 mg/kg bw for a mixture of pyridine derivatives), the potential for local irritant effects is a key consideration.[2]

  • Benzoate Moiety: Benzoate esters are generally considered to have a low order of toxicity. They are typically metabolized to benzoic acid, which is then conjugated and excreted.[3] Assessments by various jurisdictions have concluded that these substances present a low potential risk to human health.[3]

  • 2-Methoxyethyl Ester Linkage: This is a significant structural alert. It is plausible that in vivo hydrolysis of the ester bond could release 2-methoxyethanol. 2-Methoxyethanol is a known reproductive and developmental toxicant, and this potential for metabolic activation to a hazardous substance must be a central hypothesis in the toxicological evaluation.

Based on this analysis, the preliminary investigation should focus on potential skin/eye irritation, genotoxicity, and a clear characterization of acute systemic toxicity, with a particular awareness of the potential for reproductive toxicity mediated by the 2-methoxyethanol metabolite.

Proposed Tiered Toxicity Testing Strategy

A tiered approach ensures a cost-effective and ethical evaluation, starting with computational methods before moving to cellular and, only if necessary, whole-animal studies.

Tier 1: In Silico Assessment (Computational Toxicology)

Before any laboratory work is initiated, Quantitative Structure-Activity Relationship (QSAR) models should be employed. These computational tools predict a substance's toxicological properties based on its chemical structure.[4]

Methodology:

  • Obtain the simplified molecular-input line-entry system (SMILES) or other suitable digital representation of the 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate structure.

  • Utilize validated QSAR software platforms (e.g., Toxtree, VEGA, TEST) to predict the following endpoints:

    • Bacterial mutagenicity (Ames test).[4]

    • In vivo mutagenicity (micronucleus test).

    • Carcinogenicity.

    • Skin and eye irritation/corrosion.

    • Acute oral toxicity (LD50 estimate).

Rationale: This initial screening is a rapid, zero-cost (in terms of animal use and reagents) method to identify potential hazards and guide the design of subsequent in vitro and in vivo studies.[4][5] Positive alerts for mutagenicity, for example, would elevate the importance of the experimental genotoxicity battery.

G cluster_0 Tier 1: In Silico Assessment Chemical_Structure Chemical Structure (SMILES/MOL file) QSAR_Models QSAR Software (e.g., Toxtree, VEGA) Chemical_Structure->QSAR_Models Endpoints Predicted Endpoints: - Mutagenicity - Carcinogenicity - Irritation - Acute Toxicity (LD50) QSAR_Models->Endpoints Report Initial Hazard Report Endpoints->Report

Caption: Workflow for the initial in silico toxicological assessment.

Tier 2: In Vitro Toxicity Testing

In vitro assays are the cornerstone of modern toxicity testing, providing mechanistic data while avoiding animal use.[1][6]

A. Genotoxicity Assessment

A standard battery of tests is required to assess the potential for DNA damage, which can lead to cancer or heritable diseases.

1. Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471

  • Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result is indicated by a substance causing a reversion to the wild-type state, allowing the bacteria to grow in a medium lacking the specific amino acid.

  • Protocol:

    • Dose Ranging: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the test compound.

    • Main Experiment: The compound is tested in the presence and absence of a metabolic activation system (S9 fraction from rat liver homogenate). This is crucial to detect metabolites that may be genotoxic.[7]

    • Procedure: The test compound, bacterial culture, and S9 mix (if used) are combined and plated on minimal agar plates.

    • Incubation: Plates are incubated for 48-72 hours.

    • Scoring: The number of revertant colonies is counted and compared to a negative control. A significant, dose-dependent increase in revertant colonies indicates a positive result.

2. In Vitro Mammalian Cell Micronucleus Test - OECD TG 487

  • Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound bodies outside the main nucleus that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Protocol:

    • Cell Culture: A suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) is cultured.

    • Exposure: Cells are exposed to the test compound at several concentrations (determined by a preliminary cytotoxicity assay) with and without metabolic activation (S9).

    • Treatment Duration: Cells are treated for a short period (3-6 hours) followed by a recovery period, or for a longer period (24 hours) without recovery.

    • Cytokinesis Block: Cytochalasin B is added to block cell division at the cytokinesis stage, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis.

    • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

B. Cytotoxicity Assessment

  • Neutral Red Uptake (NRU) Assay: This assay assesses cell membrane integrity. Viable cells take up the neutral red dye into their lysosomes. The amount of dye extracted from the cells is proportional to the number of viable cells. This is often used to establish the concentration range for more specific assays.

C. Skin and Eye Irritation Assessment

These non-animal methods use reconstructed human tissue models and have gained regulatory acceptance.[1]

  • Reconstructed Human Epidermis (RhE) Test - OECD TG 439: This test assesses skin irritation potential by measuring the cytotoxicity of the compound in a 3D model of the human epidermis. Cell viability is typically measured by the MTT assay.

  • Reconstructed Human Cornea-like Epithelium (RhCE) Test - OECD TG 492: This test evaluates the potential for eye irritation using a 3D model of the human corneal epithelium, again using cell viability as the endpoint.

G cluster_1 Tier 2: In Vitro Testing Workflow cluster_gen_irrit Tier 2: In Vitro Testing Workflow cluster_gen Genotoxicity cluster_irrit Irritation Test_Compound Test Compound Cytotoxicity Cytotoxicity Assay (e.g., Neutral Red Uptake) Establishes Dose Range Test_Compound->Cytotoxicity Genotoxicity Genotoxicity Battery Cytotoxicity->Genotoxicity Irritation Irritation/Corrosion Cytotoxicity->Irritation Ames Ames Test (OECD TG 471) Genotoxicity->Ames Micronucleus Micronucleus Test (OECD TG 487) Genotoxicity->Micronucleus Profile In Vitro Toxicity Profile Ames->Profile Micronucleus->Profile Skin Skin Irritation (RhE - OECD TG 439) Irritation->Skin Eye Eye Irritation (RhCE - OECD TG 492) Irritation->Eye Skin->Profile Eye->Profile

Caption: Workflow for the proposed in vitro toxicity evaluation.

Tier 3: In Vivo Acute Toxicity Studies

If required for regulatory submission or if in vitro data are inconclusive, acute in vivo studies should be performed using methods that minimize animal use. The Organisation for Economic Co-operation and Development (OECD) provides several such guidelines.[8][9]

1. Acute Oral Toxicity - OECD TG 423 (Acute Toxic Class Method)

  • Principle: This method uses a stepwise procedure with a small number of animals per step. Depending on the mortality observed, the test either stops or proceeds with a higher or lower fixed dose. It allows for classification into one of the Globally Harmonized System (GHS) toxicity categories.[9]

  • Protocol:

    • Animal Selection: Use a single sex (typically female rats, as they are often slightly more sensitive) for the initial test.

    • Starting Dose: Select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[9] Based on the analogue analysis, a starting dose of 2000 mg/kg is scientifically justified.

    • Dosing: Administer the compound by gavage to a group of three animals.

    • Observation: Observe animals closely for signs of toxicity for at least 14 days. Key observations include changes in skin, fur, eyes, and behavior, as well as body weight changes.

    • Endpoint: The outcome (number of animals surviving) at a given dose determines the next step, leading to a classification of the substance's toxicity.

Data Presentation: GHS & EPA Acute Oral Toxicity Categories

The results from the acute oral toxicity study would be used to classify the compound according to established regulatory frameworks.

LD50 (mg/kg)GHS CategoryEPA CategorySignal Word
≤ 51IDanger
> 5 and ≤ 502IDanger
> 50 and ≤ 3003IIWarning
> 300 and ≤ 20004IIIWarning
> 2000 and ≤ 50005IVCaution

Source: Adapted from GHS and USEPA classifications.[10][11]

Hypothetical Preliminary Toxicity Profile Summary

Based on the structural analogue analysis, a hypothetical profile for 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate can be projected. This is a predictive summary and must be confirmed by experimental data.

Assay Endpoint Hypothetical Result Rationale/Comment
In Silico Mutagenicity AlertNegative Aromatic amines can be a structural alert[5], but the amide linkage may reduce this risk.
Ames Test MutagenicityNegative Consistent with low toxicity of benzoates and many pyridine derivatives.
In Vitro Micronucleus ClastogenicityNegative As above.
RhE Test (Skin) IrritationNon-irritant to Mild Irritant Pyridine derivatives can be irritating[2], but the overall large structure may mitigate this.
RhCE Test (Eye) IrritationMild to Moderate Irritant Similar rationale to skin irritation.
Acute Oral LD50 Acute Toxicity> 2000 mg/kg (GHS Category 5 or Unclassified) Based on low acute toxicity of both pyridine derivatives and benzoates.[2][3]
Key Hazard Flag Metabolite ToxicityPotential Reproductive/Developmental Toxicant CRITICAL: Potential for hydrolysis to 2-methoxyethanol warrants this flag.

Conclusion and Recommendations

This technical guide outlines a robust, tiered strategy for determining the preliminary toxicity profile of 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate. The proposed workflow prioritizes modern, non-animal testing methods to generate a comprehensive dataset covering genotoxicity, local irritation, and acute systemic toxicity.

Based on structural analysis, the compound is predicted to have low acute toxicity and a low potential for genotoxicity. However, the most significant toxicological concern arises from the potential metabolic release of 2-methoxyethanol.

Recommendations:

  • Execute the proposed Tier 1 (in silico) and Tier 2 (in vitro) testing strategy as the foundational step.

  • If the intended use of the compound could lead to significant human exposure, it is imperative to conduct a metabolism study to determine if 2-methoxyethanol is a metabolite.

  • If 2-methoxyethanol is confirmed as a metabolite, a reproduction/developmental toxicity screening test (e.g., OECD TG 421) should be considered a high priority to address this critical potential hazard.

This structured approach will ensure a thorough, scientifically sound, and ethically responsible evaluation of the compound's safety profile.

References

  • OECD (1981), OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects, Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. [Link]

  • OECD (2009), OECD Guideline for the Testing of Chemicals, Section 4: Health Effects, Test No. 412: Subacute Inhalation Toxicity: 28-Day Study. [Link]

  • OECD (2023), OECD guidelines for Acute oral toxicity include 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method) and 425 (Up-and-Down procedure). [Link]

  • Slideshare (n.d.), Oecd guidelines for toxicology studies. [Link]

  • OECD (n.d.), Guidelines for the Testing of Chemicals. [Link]

  • National Library of Medicine (n.d.), In vitro toxicity testing protocols. [Link]

  • Charles River Laboratories (n.d.), In Vitro Toxicology Testing. [Link]

  • National Institutes of Health (2012), In vitro Toxicity Testing in the Twenty-First Century. [Link]

  • IntechOpen (2018), In Vitro Toxicity Testing of Nanomaterials. [Link]

  • Pi Chemicals (n.d.), Material Safety Data Sheet for 2-Methoxy-4-amino-5-ethsulfonyl benzoic acid methyl ester. [Link]

  • Australian Government Department of Health (2015), Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

  • Loba Chemie (2017), 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. [Link]

  • Defense Technical Information Center (2022), Toxicology Report No. S.0082642-20. [Link]

  • PubChem (n.d.), Ethyl 4-(pyridine-3-carbonylamino)benzoate. [Link]

  • Agency for Toxic Substances and Disease Registry (n.d.), ATSDR Pyridine Tox Profile. [Link]

  • ResearchGate (n.d.), USEPA acute oral toxicity categories based on LD 50 values and... [Link]

  • Government of Canada (2013), Screening Assessment Aromatic Azo and Benzidine-based Substance Grouping Certain Aromatic Amines. [Link]

  • National Institutes of Health (2025), Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools. [Link]

  • MDPI (2021), Benzo[a]pyrene-Induced Genotoxicity in Rats Is Affected by Co-Exposure to Sudan I by Altering the Expression of Biotransformation Enzymes. [Link]

  • Government of Canada (2017), Draft Screening Assessment Benzoates. [Link]

  • U.S. Environmental Protection Agency (2021), Provisional Peer-Reviewed Toxicity Values for Benzo[e]pyrene (BeP) (CASRN 192-97-2). [Link]

  • Agriculture & Environment Research Unit (AERU) (2025), 2-((2-((1RS)-1-methoxy-2-(methylamino)-2-oxoethyl)benzyl)oxy)-4-methylbenzoic acid. [Link]

  • ResearchGate (2025), Risk-Based In Silico Mutagenic Assessment of Benzodiazepine Impurities Using Three QSAR Tools. [Link]

  • Ministry of the Environment, Japan (n.d.), 2-Methoxy-5-methylaniline Chemical Substances Control Law Reference No.: 3-614 (Methoxytoluidine). [Link]

  • Society of Toxicology (SOT) (2022), The Toxicologist: Late-Breaking Supplement. [Link]

Sources

Foundational

Molecular weight and physicochemical properties of 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate

An In-depth Technical Guide to 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate: Physicochemical Properties and Synthetic Strategy Introduction This guide provides a comprehensive technical overview of 2-methoxyethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate: Physicochemical Properties and Synthetic Strategy

Introduction

This guide provides a comprehensive technical overview of 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate, a compound of interest for its potential applications in medicinal chemistry and materials science. Structurally, it belongs to the class of benzamide derivatives, featuring a pyridine ring, an amide linkage, and a flexible 2-methoxyethyl ester moiety. While direct experimental data for this specific molecule is not extensively published, its properties and behavior can be reliably inferred from closely related analogs, such as Ethyl 4-(pyridine-3-carbonylamino)benzoate.[1] The presence of multiple functional groups—a hydrogen bond accepting pyridine ring, a hydrogen bond donating/accepting amide, and a polar ester tail—suggests a molecule with potential for diverse molecular interactions, making it a compelling candidate for further investigation in drug discovery and as a ligand in coordination chemistry.

This document outlines the core molecular attributes, predicted physicochemical properties, a robust strategy for its chemical synthesis, and the necessary analytical methods for its characterization. The insights provided herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize and evaluate this compound.

Core Molecular Attributes

The fundamental identity of a compound is established by its structure and resulting molecular formula and weight. The structure of 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate is derived by joining a nicotinamide (pyridine-3-carboxamide) moiety to a 2-methoxyethyl 4-aminobenzoate backbone via an amide bond.

IdentifierValueRationale & Source
IUPAC Name 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoateSystematically derived from the chemical structure.
Common Synonyms 2-methoxyethyl 4-(nicotinamido)benzoateBased on the common name for the pyridine-3-carbonyl group.
CAS Number Not AssignedAs of the date of this publication, a specific CAS number has not been allocated. A number should be assigned upon synthesis and characterization.
Molecular Formula C₁₆H₁₆N₂O₄Calculated based on the replacement of the ethyl group (C₂H₅) in the known analog, C₁₅H₁₄N₂O₃[1], with a 2-methoxyethyl group (C₃H₇O).
Molecular Weight 300.31 g/mol Calculated from the molecular formula. The known ethyl analog has a molecular weight of 270.28 g/mol .[1]

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological and chemical systems, influencing everything from solubility to cell permeability. The following properties are predicted based on computational models and comparison with the known analog, Ethyl 4-(pyridine-3-carbonylamino)benzoate.

PropertyPredicted ValueComparison with Ethyl Analog (Value: 2.1)[1] & Scientific Rationale
XLogP3 (Lipophilicity) ~1.9 - 2.2The addition of the ether oxygen in the 2-methoxyethyl group slightly increases polarity, which is expected to marginally decrease the LogP value compared to the ethyl analog, making it slightly less lipophilic.
Topological Polar Surface Area (TPSA) 77.5 ŲThe TPSA is calculated based on the polar atoms (N, O). The additional ether oxygen in the 2-methoxyethyl group increases the TPSA from the ethyl analog's 68.3 Ų, suggesting potentially lower cell permeability but improved aqueous solubility.
Hydrogen Bond Donors 1The amide (N-H) group. This is unchanged from the ethyl analog.
Hydrogen Bond Acceptors 5The pyridine nitrogen, two amide oxygens, and two ester oxygens. The count increases by one from the ethyl analog due to the new ether oxygen.
Rotatable Bond Count 7The increased flexibility of the 2-methoxyethyl chain adds two rotatable bonds compared to the ethyl analog's five, allowing for more conformational freedom.
Aqueous Solubility >40.5 µg/mLThe ethyl analog has a measured solubility of >40.5 µg/mL at pH 7.4.[1] The introduction of the polar ether group in the 2-methoxyethyl ester is anticipated to enhance interactions with water, likely resulting in equal or greater aqueous solubility.

Synthesis and Characterization Strategy

A logical and efficient synthetic route is paramount for obtaining high-purity material for research. We propose a two-step synthesis involving an initial amidation followed by an esterification. This approach is robust and utilizes common laboratory transformations.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Esterification cluster_2 Characterization 4-aminobenzoic_acid 4-Aminobenzoic Acid intermediate_acid 4-(pyridine-3-carbonylamino)benzoic acid 4-aminobenzoic_acid->intermediate_acid Pyridine, DCM, 0°C to RT nicotinoyl_chloride Nicotinoyl Chloride nicotinoyl_chloride->intermediate_acid final_product 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate intermediate_acid->final_product H₂SO₄ (cat.), Reflux 2-methoxyethanol 2-Methoxyethanol 2-methoxyethanol->final_product NMR NMR final_product->NMR MS MS final_product->MS IR IR final_product->IR HPLC HPLC final_product->HPLC

Caption: Proposed two-step synthesis and characterization workflow.

Experimental Protocol: Synthesis

Causality Behind Experimental Choices:

  • Step 1 (Amidation): The Schotten-Baumann reaction conditions are chosen for their high efficiency in forming amide bonds. Dichloromethane (DCM) is an excellent, non-reactive solvent for the starting materials. Pyridine serves as a mild base to neutralize the HCl byproduct, driving the reaction to completion without promoting side reactions.

  • Step 2 (Esterification): Fischer-Speier esterification is a classic, cost-effective method for generating esters from carboxylic acids and alcohols. Using 2-methoxyethanol as both a reagent and solvent (in excess) and a catalytic amount of strong acid like H₂SO₄ under reflux conditions ensures the equilibrium is shifted towards the product.

Step 1: Synthesis of 4-(pyridine-3-carbonylamino)benzoic acid

  • Suspend 4-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Add pyridine (1.2 eq) to the suspension and cool the mixture to 0 °C in an ice bath.

  • Dissolve nicotinoyl chloride hydrochloride (1.1 eq) in a separate portion of anhydrous DCM.

  • Add the nicotinoyl chloride solution dropwise to the cooled suspension over 30 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water. The product will precipitate.

  • Filter the solid, wash thoroughly with water and then a small amount of cold DCM to remove impurities.

  • Dry the resulting white solid, 4-(pyridine-3-carbonylamino)benzoic acid, under vacuum.

Step 2: Synthesis of 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate

  • Combine the intermediate acid from Step 1 (1.0 eq) with an excess of 2-methoxyethanol (can serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).

  • Heat the mixture to reflux (approximately 125 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product via column chromatography on silica gel or recrystallization to obtain the pure 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate.

Protocol: Structural and Purity Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the pyridine ring protons, the two benzene ring doublets, a broad singlet for the amide N-H, and distinct triplets for the -O-CH₂-CH₂-O- protons and a sharp singlet for the terminal -OCH₃ group.

    • ¹³C NMR: Will confirm the presence of all 16 unique carbon atoms, including the characteristic carbonyl carbons for the amide and ester groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ at m/z 301.31, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum provides validation of functional groups. Key expected bands include N-H stretching (~3300 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), and two distinct C=O stretching bands for the amide (~1650 cm⁻¹) and ester (~1720 cm⁻¹).[2]

  • High-Performance Liquid Chromatography (HPLC): To establish purity, analysis via reverse-phase HPLC should show a single major peak, with purity levels ideally exceeding 95%.

Potential Applications and Mechanistic Rationale

The structural motifs within 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate suggest several avenues for research and development. The benzamide scaffold is a privileged structure in medicinal chemistry, frequently found in enzyme inhibitors and receptor modulators.[2][3]

G Feature1 Pyridine Ring (H-bond acceptor, aromatic interactions) App1 Drug Discovery Intermediate (Kinase Inhibitors, GPCR Ligands) Feature1->App1 App2 Materials Science (Ligand for Metal-Organic Frameworks) Feature1->App2 Feature2 Benzamide Core (Rigid scaffold, H-bond donor/acceptor) Feature2->App1 Feature2->App2 Feature3 Methoxyethyl Ester (Polarity, solubility, flexibility) Feature3->App1 Modulates PK/PD

Caption: Relationship between molecular features and potential applications.

  • Drug Discovery: The nicotinamide moiety is a key component of NAD⁺ and is recognized by many enzymes. Compounds containing this feature are often explored as inhibitors of enzymes like kinases or poly (ADP-ribose) polymerases (PARPs). The overall structure could serve as a lead compound or an intermediate for more complex active pharmaceutical ingredients (APIs).[4]

  • Materials Science: The pyridine and benzoate groups are excellent ligands for coordinating with metal ions. Similar to its analogs, this compound could be used to synthesize metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, catalysis, or sensing.[5] The 2-methoxyethyl tail could be used to tune the solubility and processing characteristics of the resulting materials.

Safety and Handling

As 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate is a novel chemical entity, it must be treated as a compound with unknown toxicological properties.[6] Standard laboratory safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. Do not ingest. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

This guide provides a robust framework for the synthesis, characterization, and conceptual application of 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate. By leveraging established chemical principles and predictive science, researchers can confidently approach the study of this promising molecule.

References

  • PubChem. (n.d.). Ethyl 4-(pyridine-3-carbonylamino)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (2) Methyl 4-(2-aminoethoxy)benzoate. Retrieved from [Link]

  • Lo Piparo, E., et al. (2010). Characterisation of the REACH Pre-Registered Substances List by Chemical Structure and Physicochemical Properties. JRC Publications Repository. Retrieved from [Link]

  • NextSDS. (n.d.). 3-METHOXY-4-(PYRIDIN-2-YLMETHOXY)BENZOIC ACID — Chemical Substance Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methoxypyridine, 1628-89-3. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methoxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (2010). N-(2-AMINOPHENYL)-4-[N-(PYRIDINE-3-YL)-METHOXYCARBONYL-AMINOMETHYL]-BENZAMIDE (MS-275)POLYMORPH B.
  • Arkivoc. (2000). Synthesis of 3-Substituted Pyridinium Salts. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
  • Materials International. (2024). Synthesis, Physico-Chemical Properties and Theoretical Prediction of Electroanalytical Properties of the Novel Benzo-[b][1][6]. Retrieved from [Link]

  • Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

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Exploratory

An In-depth Technical Guide to the Proposed Discovery and Early-Stage Investigation of 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate

Introduction: A Strategic Approach to a Novel Chemical Entity In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Approach to a Novel Chemical Entity

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide outlines a comprehensive strategy for the synthesis, characterization, and initial biological evaluation of a previously uncharacterized compound: 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate.

The molecular architecture of this compound is a deliberate amalgamation of three key structural motifs: a benzoate ester, a pyridine ring, and a methoxyethyl group. The rationale for this design is rooted in the established biological activities of related structures. Benzoate esters are a common feature in a variety of biologically active molecules, including some with antimicrobial and anticancer properties.[1] The pyridine moiety is a well-known pharmacophore present in numerous drugs, and its derivatives have been explored as antagonists for various receptors.[2][3] Finally, the inclusion of a 2-methoxyethyl ester group can modulate the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for pharmacokinetic and pharmacodynamic profiles.

This document serves as a roadmap for researchers, scientists, and drug development professionals, providing a detailed, step-by-step approach to the initial investigation of this promising molecule. The experimental designs and protocols herein are grounded in established scientific principles and methodologies, ensuring a robust and reliable evaluation of the compound's potential.

Proposed Synthesis: A Convergent Strategy

The synthesis of 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate is proposed via a convergent approach, involving the preparation of two key intermediates: 2-methoxyethyl 4-aminobenzoate and nicotinoyl chloride . This strategy allows for the independent synthesis and purification of the building blocks, leading to a more efficient and higher-yielding final coupling reaction.

Synthesis of Intermediate 1: 2-methoxyethyl 4-aminobenzoate

The synthesis of this intermediate can be achieved through the esterification of 4-aminobenzoic acid with 2-methoxyethanol.

Experimental Protocol: Esterification of 4-aminobenzoic acid

Objective: To synthesize 2-methoxyethyl 4-aminobenzoate.

Materials:

  • 4-aminobenzoic acid

  • 2-methoxyethanol[4]

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 4-aminobenzoic acid (1.0 equivalent) in 2-methoxyethanol (10-15 volumes).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2-0.3 equivalents) dropwise.[5]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the excess 2-methoxyethanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Synthesis of Intermediate 2: Nicotinoyl chloride

Nicotinoyl chloride, the acid chloride of nicotinic acid (pyridine-3-carboxylic acid), can be prepared by reacting nicotinic acid with a chlorinating agent such as thionyl chloride.

Experimental Protocol: Synthesis of Nicotinoyl Chloride

Objective: To synthesize nicotinoyl chloride from nicotinic acid.

Materials:

  • Nicotinic acid

  • Thionyl chloride (SOCl₂)[6]

  • Round-bottom flask

  • Reflux condenser

  • Vacuum evaporator

Procedure:

  • Place nicotinic acid (1.0 equivalent) into a round-bottom flask.

  • Caution: Perform this step in a well-ventilated fume hood. Add thionyl chloride (excess, e.g., 10 ml per 1 g of acid).[6]

  • Heat the resulting solution to reflux and maintain for 2-4 hours.[7]

  • After the reaction is complete, remove the excess thionyl chloride under vacuum to obtain crude nicotinoyl chloride, which can be used directly in the next step.[6]

Final Coupling Reaction: Synthesis of 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate

The final product is synthesized by the acylation of 2-methoxyethyl 4-aminobenzoate with nicotinoyl chloride.

Experimental Protocol: Amide Bond Formation

Objective: To synthesize 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate.

Materials:

  • 2-methoxyethyl 4-aminobenzoate

  • Nicotinoyl chloride

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Triethylamine (or other non-nucleophilic base)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve 2-methoxyethyl 4-aminobenzoate (1.0 equivalent) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of nicotinoyl chloride (1.05 equivalents) in the same anhydrous solvent to the stirred mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final Final Product Synthesis A 4-Aminobenzoic Acid C Esterification (H₂SO₄, Reflux) A->C B 2-Methoxyethanol B->C D 2-methoxyethyl 4-aminobenzoate C->D I Amide Coupling (Base, Anhydrous Solvent) D->I E Nicotinic Acid G Chlorination (Reflux) E->G F Thionyl Chloride (SOCl₂) F->G H Nicotinoyl Chloride G->H H->I J 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate I->J

Caption: Proposed convergent synthesis workflow for the target compound.

Physicochemical Characterization: Structure and Purity Confirmation

A thorough characterization of the synthesized 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate is crucial to confirm its identity, purity, and stability. The following analytical techniques are proposed:

Analytical Technique Purpose Expected Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.The spectra should show characteristic peaks corresponding to the aromatic protons of the benzoate and pyridine rings, the methylene protons of the methoxyethyl group, and the amide proton.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern of the compound.The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of the target compound.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.The IR spectrum should show characteristic absorption bands for the amide N-H and C=O stretching, the ester C=O stretching, and the C-O and C-N bonds.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the synthesized compound.A single sharp peak in the chromatogram would indicate a high degree of purity.
Melting Point Analysis To determine the melting point range of the solid compound.A sharp and defined melting point range is indicative of a pure crystalline solid.

Proposed Early-Stage Biological Investigation: Unveiling Therapeutic Potential

The structural features of 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate suggest several avenues for biological investigation. Based on the known activities of similar compounds, an initial screening strategy targeting antimicrobial and anticancer activities is proposed.

Antimicrobial Activity Screening

The presence of the benzoate and pyridine moieties suggests potential antimicrobial activity.[8] A preliminary screening against a panel of clinically relevant bacterial and fungal strains is recommended.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of the compound required to inhibit the growth of various microorganisms.

Materials:

  • Synthesized 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate

  • Panel of bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Screening

The structural similarity to some known anticancer agents warrants an initial in vitro cytotoxicity screening against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of the compound on cancer cells.

Materials:

  • Synthesized 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate

  • Panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Mechanism of Action and Signaling Pathway

Should the compound exhibit significant anticancer activity, further investigation into its mechanism of action would be warranted. A plausible hypothetical target, based on the pyridine-containing structures of some known kinase inhibitors, could be a specific signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate Compound->PI3K Hypothesized Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Data Management and Interpretation

All experimental data will be meticulously recorded in electronic laboratory notebooks. Quantitative data from biological assays, such as MIC and IC₅₀ values, will be tabulated for clear comparison.

Hypothetical MIC Data (µg/mL) S. aureusE. coliC. albicans
Compound X 83216
Control Drug 241
Hypothetical IC₅₀ Data (µM) MCF-7 A549 HCT116
Compound X 12.525.118.7
Control Drug 0.51.20.8

Statistical analysis will be performed using appropriate software to determine the significance of the observed effects. The interpretation of the results will focus on identifying promising "hits" that warrant further investigation, such as lead optimization and in vivo studies.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the discovery and early-stage investigation of 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate. The proposed synthesis is based on established chemical principles, and the initial biological screening is designed to efficiently assess its potential as an antimicrobial or anticancer agent.

Positive results from these initial studies would pave the way for more advanced preclinical development, including:

  • Structure-Activity Relationship (SAR) studies: Synthesis and testing of analogs to optimize potency and selectivity.

  • In vivo efficacy studies: Evaluation of the compound's therapeutic effect in animal models of infection or cancer.

  • Pharmacokinetic and toxicological profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

The systematic investigation of novel chemical entities like 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate is a critical endeavor in the quest for new and effective therapeutics.

References

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution NMR Characterization of 2-Methoxyethyl 4-(pyridine-3-carbonylamino)benzoate

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Scientists Document Type: Technical Protocol and Spectral Assignment Guide Introduction & Structural Complexity The compound 2-methoxyethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Scientists Document Type: Technical Protocol and Spectral Assignment Guide

Introduction & Structural Complexity

The compound 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate is a highly functionalized, bifunctional pharmaceutical intermediate. Its architecture consists of three distinct pharmacophoric regions:

  • Nicotinoyl (Pyridine-3-carbonyl) Headgroup: An electron-deficient aromatic system.

  • 4-Aminobenzoate Core: A para-substituted benzene ring linked via an amide bond.

  • 2-Methoxyethyl Tail: A flexible, oxygen-rich aliphatic ester chain.

Complete structural elucidation of this molecule requires overcoming several analytical challenges. The presence of an amide bond introduces proton exchange dynamics, while the structural isolation of the three regions (separated by carbonyl and heteroatom linkages) renders standard homonuclear 2D NMR (COSY/TOCSY) insufficient for full assembly. This application note details a self-validating NMR workflow, emphasizing the causality behind solvent selection, pulse sequence optimization, and heteronuclear fragment linking.

Strategic Elucidation Workflow

To prevent misassignment of the tightly clustered aromatic signals and the proximal carbonyl carbons, a systematic bottom-up approach is required.

NMR_Strategy Sample Sample Preparation (Anhydrous DMSO-d6) OneD 1D NMR Acquisition (1H, 13C{1H}) Sample->OneD Homo2D Homonuclear 2D (COSY: Spin Systems) OneD->Homo2D Hetero2D Heteronuclear 2D (HSQC: Direct C-H) OneD->Hetero2D Substructures Substructure Mapping Homo2D->Substructures Hetero2D->Substructures Assembly Fragment Assembly (HMBC: Long-Range C-H) Substructures->Assembly

Figure 1: Strategic NMR elucidation workflow for complex bifunctional molecules.

Experimental Protocols

Protocol A: Sample Preparation for Amide Preservation

Rationale: The amide proton (-NH-) is a critical structural anchor. In protic solvents (e.g., CD3OD, D2O), this proton undergoes rapid deuterium exchange, rendering it invisible. Furthermore, the high polarity of the nicotinoyl group limits solubility in non-polar solvents like CDCl3. Dimethyl sulfoxide-d6 (DMSO-d6) is selected because it acts as a strong hydrogen-bond acceptor, locking the amide conformation, slowing exchange rates, and yielding a sharp, highly deshielded signal[1].

  • Weighing: Accurately weigh 15–20 mg of the analyte into a clean glass vial. (Self-validation: Ensure the sample is fully dry to prevent H2O peak broadening at ~3.3 ppm, which obscures the methoxy signal).

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Homogenization: Vortex for 30 seconds until optically clear.

  • Degassing: Transfer to a high-quality 5 mm NMR tube. Briefly sonicate the tube for 1 minute to remove dissolved paramagnetic oxygen, which can cause line broadening and accelerate transverse relaxation ( T2​ ).

Protocol B: HMBC Optimization for Carbonyl Resolution

Rationale: The molecule contains two distinct carbonyls (amide and ester) with highly similar chemical shifts (~164-166 ppm). Standard HMBC parameters may fail to resolve these or capture weak 3-bond correlations from the aromatic rings.

  • Pulse Calibration: Calibrate the 90° pulse width for both 1 H and 13 C channels to maximize coherence transfer efficiency.

  • Coupling Constant Tuning: Set the long-range coupling constant ( nJCH​ ) delay to 8.0 Hz . This is the optimal empirical value for 2- and 3-bond correlations across aromatic and conjugated carbonyl systems.

  • Relaxation Delay ( D1​ ): Increase D1​ to 2.0 seconds . Quaternary carbons (like carbonyls) lack attached protons to facilitate dipole-dipole relaxation, meaning they have long longitudinal relaxation times ( T1​ ). A longer D1​ ensures full magnetization recovery between scans.

  • Acquisition: Acquire using a minimum of 256 t1​ increments and 16-32 scans per increment to ensure a high signal-to-noise ratio for the quaternary carbons.

1D NMR Data & Mechanistic Assignments

The quantitative data below summarizes the expected chemical shifts based on the electronic environments of the substructures[1][2][3].

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d6)
ProtonShift (δ, ppm)Multiplicity J (Hz)Int.Mechanistic Rationale
-NH- 10.65s (br)-1HAmide proton; strongly deshielded by the adjacent carbonyl and hydrogen bonding with DMSO.
H-2 (Pyr) 9.12dd2.2, 0.81HPyridine ring; highly deshielded due to dual proximity to the electronegative nitrogen and the carbonyl group.
H-6 (Pyr) 8.78dd4.8, 1.61HPyridine ring; ortho to the nitrogen atom.
H-4 (Pyr) 8.32dt8.0, 2.01HPyridine ring; para to the nitrogen atom.
H-2', H-6' (Ar) 7.98d8.82HBenzoate core; deshielded by the electron-withdrawing ester carbonyl. Forms an AA'BB' system.
H-3', H-5' (Ar) 7.88d8.82HBenzoate core; ortho to the amide. Acylation of the amine removes its electron-donating effect, shifting these downfield.
H-5 (Pyr) 7.58ddd8.0, 4.8, 0.81HPyridine ring; meta to the nitrogen (least deshielded pyridine proton).
-CH 2​ -O (Ester) 4.38m4.82HAliphatic linker; strongly deshielded by the adjacent ester oxygen.
-CH 2​ -O (Ether) 3.65m4.82HAliphatic linker; adjacent to the methoxy oxygen.
-OCH 3​ 3.32s-3HTerminal methoxy group; sharp singlet.
Table 2: 13 C NMR Assignments (100 MHz, DMSO-d6)
CarbonShift (δ, ppm)TypeMechanistic Rationale
C=O (Ester) 165.5CqEster carbonyl; slightly more shielded than a ketone due to resonance from the ester oxygen[3].
C=O (Amide) 164.2CqAmide carbonyl; conjugated with the pyridine ring.
C-2 (Pyr) 152.1CHPyridine ring; adjacent to nitrogen.
C-6 (Pyr) 148.8CHPyridine ring; adjacent to nitrogen.
C-4' (Ar) 143.5CqBenzoate core; ipso to the amide nitrogen[2].
C-4 (Pyr) 135.6CHPyridine ring; para to nitrogen.
C-2', C-6' (Ar) 130.2CHBenzoate core; ortho to the ester group.
C-3 (Pyr) 130.0CqPyridine ring; ipso to the carbonyl attachment.
C-1' (Ar) 124.8CqBenzoate core; ipso to the ester group.
C-5 (Pyr) 123.7CHPyridine ring; meta to nitrogen.
C-3', C-5' (Ar) 119.5CHBenzoate core; ortho to the amide group.
-CH 2​ -O (Ether) 70.2CH 2​ Methoxyethyl linker; ether side[3].
-CH 2​ -O (Ester) 64.1CH 2​ Methoxyethyl linker; ester side.
-OCH 3​ 58.4CH 3​ Terminal methoxy carbon.

2D NMR Fragment Assembly Strategy

Because the molecule is segmented by heteroatoms, 2D NMR is utilized to bridge the gaps.

  • COSY (Correlation Spectroscopy):

    • Validates the contiguous 4-proton spin system of the pyridine ring (H-4 couples to H-5, H-5 couples to H-6).

    • Validates the AA'BB' system of the benzoate core (H-2'/H-6' couples to H-3'/H-5').

    • Confirms the ethylene glycol linker (-CH 2​

      • couples to -CH 2​ -).
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Maps all protons to their directly attached carbons, cleanly separating the overlapping aromatic signals and confirming the absence of protons on the quaternary carbons (165.5, 164.2, 143.5, 130.0, 124.8 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation) - The Critical Step:

    • Linking Pyridine to Amide: A strong 3-bond correlation ( 3JCH​ ) is observed from the pyridine H-2 (9.12 ppm) and H-4 (8.32 ppm) to the amide carbonyl (164.2 ppm).

    • Linking Amide to Benzoate: The amide -NH- (10.65 ppm) shows a 2-bond correlation ( 2JCH​ ) to the benzoate C-4' (143.5 ppm) and a 3-bond correlation to C-3'/C-5' (119.5 ppm).

    • Linking Benzoate to Tail: The ester -CH 2​

      • protons (4.38 ppm) show a definitive 3-bond correlation to the ester carbonyl (165.5 ppm), while the benzoate H-2'/H-6' protons (7.98 ppm) also correlate to this same carbonyl, perfectly stitching the tail to the core.

Sources

Application

Purification techniques for 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate synthesis

Application Note & Protocols Topic: High-Purity Isolation of 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate Abstract This document provides a comprehensive technical guide for the purification of 2-methoxyethyl 4-(p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: High-Purity Isolation of 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate

Abstract

This document provides a comprehensive technical guide for the purification of 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate, a key intermediate in pharmaceutical research and development. Recognizing that the ultimate purity of an active pharmaceutical ingredient (API) is contingent on the quality of its precursors, we present detailed, field-proven protocols for isolating this compound to a high degree of purity. This guide moves beyond simple procedural lists to explain the underlying chemical principles that inform the choice of purification strategy. We cover methods ranging from simple solvent washing and trituration to advanced techniques like optimized recrystallization and flash column chromatography. Each protocol is designed as a self-validating system, incorporating in-process checks to ensure reproducible and successful outcomes.

Introduction: The Imperative for Purity

The compound 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate integrates three key functional groups: an ester, an amide, and a pyridine ring. This molecular architecture makes it a valuable building block in the synthesis of more complex molecules, particularly in drug discovery. The efficacy and safety of a final drug product are directly linked to its purity, necessitating stringent control over all synthetic intermediates. The presence of unreacted starting materials, byproducts, or residual solvents can lead to downstream reaction failures, the formation of toxic impurities, or compromised biological activity. Therefore, mastering the purification of this intermediate is not merely a matter of yield, but a critical step in quality assurance and process scalability.

Synthetic Context and Anticipated Impurity Profile

Effective purification begins with understanding the potential impurities arising from the synthesis. The most common route to 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate involves a standard amidation reaction.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation cluster_2 Impurity Sources PABA 4-Aminobenzoic Acid ESTER 2-methoxyethyl 4-aminobenzoate PABA->ESTER H⁺ cat. METHOXYETHANOL 2-Methoxyethanol METHOXYETHANOL->ESTER PRODUCT Target Compound ESTER->PRODUCT Base (e.g., Pyridine) NIC_ACID Nicotinic Acid ACID_CHLORIDE Nicotinoyl Chloride NIC_ACID->ACID_CHLORIDE ACTIVATOR Activating Agent (e.g., SOCl₂) ACTIVATOR->ACID_CHLORIDE ACID_CHLORIDE->PRODUCT IMP1 Unreacted Ester IMP2 Hydrolyzed Nicotinoyl Chloride IMP3 Residual Coupling Reagents

Caption: General synthetic workflow for the target compound.

This two-step process, while efficient, can introduce several process-related impurities that must be removed:

  • Unreacted Starting Materials: Residual 2-methoxyethyl 4-aminobenzoate (basic) and nicotinic acid (acidic), which can result from the hydrolysis of nicotinoyl chloride.[1][2]

  • Coupling Reagent Byproducts: If carbodiimide coupling agents (e.g., EDCI) are used instead of an acyl chloride, byproducts like isoureas can form.[3]

  • Excess Base: Organic bases like pyridine or triethylamine are often used to scavenge HCl produced during the reaction.[4][5]

  • Side-Reaction Products: Trace impurities from the preparation of starting materials or minor side reactions.

  • Solvents: Residual solvents used in the reaction or initial workup.

Strategic Purification Planning

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A logical approach is essential for efficiency.

Purification_Decision_Tree START Crude Product CHECK_PURITY Initial Purity > 90%? START->CHECK_PURITY CHECK_IMPURITIES Acidic/Basic Impurities Present? CHECK_PURITY->CHECK_IMPURITIES Yes COLUMN Flash Column Chromatography CHECK_PURITY->COLUMN No CHECK_COLOR Product is Highly Colored? CHECK_IMPURITIES->CHECK_COLOR No WASH Aqueous Wash (e.g., NaHCO₃) CHECK_IMPURITIES->WASH Yes RECRYSTALLIZE Recrystallization CHECK_COLOR->RECRYSTALLIZE No CHARCOAL Add Activated Carbon During Recrystallization CHECK_COLOR->CHARCOAL Yes WASH->CHECK_COLOR END Pure Product (>99%) RECRYSTALLIZE->END COLUMN->END CHARCOAL->RECRYSTALLIZE Column_Chromatography cluster_elution Elution Over Time COLUMN Solvent (Mobile Phase) Sample Band (Crude Product) Silica Gel (Stationary Phase) IMP_A Impurity A (Less Polar) PRODUCT_B Product B (Target) IMP_C Impurity C (More Polar) FLASK1 Fraction 1 (Impurity A) IMP_A->FLASK1 Elutes First FLASK2 Fraction 2 (Pure Product) PRODUCT_B->FLASK2 Elutes Second FLASK3 Fraction 3 (Impurity C) IMP_C->FLASK3 Elutes Last

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-Methoxyethyl 4-(pyridine-3-carbonylamino)benzoate

Welcome to the Formulation Troubleshooting Guide for 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate . This compound presents a classic "brick dust and grease" formulation challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting Guide for 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate . This compound presents a classic "brick dust and grease" formulation challenge. It features a rigid, planar aromatic backbone (promoting high crystal lattice energy) combined with a highly lipophilic 2-methoxyethyl benzoate ester. While the pyridine ring offers a weakly basic center (pKa ~5.2) for potential salt formation, the ester linkage introduces severe pH-dependent hydrolytic liabilities.

This guide provides evidence-based troubleshooting workflows, FAQs, and validated protocols to help you achieve stable, solubilized formulations for both parenteral and oral delivery.

Formulation Decision Workflow

G N1 API: 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate (Poor Aqueous Solubility, BCS Class II/IV) N2 Target Route of Administration? N1->N2 N3 Parenteral / Liquid Formulation N2->N3 Liquid N4 Oral Solid / Capsule Formulation N2->N4 Solid N5 pH Adjustment (pH < 4) Protonate Pyridine Nitrogen N3->N5 N7 Ternary Cyclodextrin Complexation (HP-β-CD + HPMC Polymer) N3->N7 Preferred Method N4->N7 Moderate Lipophilicity N8 Lipid-Based Formulation (LBF) Type IIIA SMEDDS N4->N8 High Lipophilicity N6 RISK: Acid-Catalyzed Hydrolysis of 2-Methoxyethyl Ester N5->N6 If pH too low N5->N7 Alternative

Solubilization decision tree for pyridine-ester APIs based on administration route and stability.

Troubleshooting FAQs: Causality & Solutions

Q1: I attempted to solubilize the API by lowering the pH to 3.0 using HCl, but I observed significant degradation over 24 hours. Why did this happen, and how can I fix it? Root Cause (Causality): The pyridine nitrogen requires a pH of at least 3.2 to achieve 99% protonation for aqueous solubility. However, the 2-methoxyethyl ester is highly susceptible to acid-catalyzed hydrolysis at this pH. The acidic environment cleaves the ester, yielding 4-(pyridine-3-carbonylamino)benzoic acid (which precipitates) and 2-methoxyethanol. Solution: Abandon extreme pH adjustments. Instead, utilize Cyclodextrin (CD) Complexation . By encapsulating the lipophilic benzoate moiety within the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD), you can achieve high aqueous solubility at a physiologically and chemically stable pH (pH 5.5–6.5)[1].

Q2: My cyclodextrin formulation precipitates upon infinite dilution in simulated gastric fluid (SGF). How can I prevent this? Root Cause: The association constant ( Kc​ ) of the binary API-CD complex is too low. When diluted in the stomach, the equilibrium shifts, causing premature release and rapid nucleation of the lipophilic free base. Solution: Incorporate 0.1% – 0.5% w/v of a hydrophilic polymer (e.g., HPMC or PVP K-25) during the complexation phase. These polymers interact with the cyclodextrin exterior via hydrogen bonding, forming a ternary complex that increases the apparent stability constant ( Kc​ ) by up to 20-fold. This reduces CD mobility and thermodynamically stabilizes the supersaturated state, preventing precipitation[2].

Q3: For an oral capsule, which Lipid-Based Formulation (LBF) class is most appropriate for this compound? Root Cause: Because the API is highly lipophilic (high LogP) and prone to hydrolysis in aqueous media, traditional wet granulation or aqueous suspensions will yield poor bioavailability and stability[3]. Solution: Utilize a Type IIIA Self-Microemulsifying Drug Delivery System (SMEDDS) according to the Lipid Formulation Classification System (LFCS)[4]. A Type IIIA system (comprising oils, water-soluble surfactants, and co-solvents) spontaneously forms microemulsions (<100 nm) in the GI tract. This keeps the API in a solubilized state, bypassing the dissolution rate-limiting step while protecting the ester from rapid enzymatic or pH-driven degradation prior to absorption[5].

Quantitative Data Summary: Solubilization Techniques

The following table summarizes the expected outcomes when applying different solubilization techniques to 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate.

Formulation StrategyMechanism of ActionExpected Solubility Fold-IncreaseChemical Stability ImpactBest Use Case
pH Adjustment (pH < 4) Protonation of pyridine nitrogen.50x – 100xPoor (High risk of ester hydrolysis)Short-term analytical use only.
Binary HP-β-CD Complex Hydrophobic cavity encapsulation.10x – 15xGood (Shields ester from water)Liquid formulations (mild dilution).
Ternary HP-β-CD + HPMC Polymer-stabilized inclusion complex.200x – 300xExcellent (Prevents nucleation)Parenteral / Oral liquids.
Type IIIA SMEDDS Spontaneous microemulsion formation.>500x (in GI tract)Excellent (Lipid shielding)Oral soft/hard gelatin capsules.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Preparation of a Ternary HP-β-CD Complex (Freeze-Drying Method)

Self-Validation Metric: The final reconstituted solution must remain optically clear for >24 hours upon 1:100 dilution in pH 1.2 SGF.

  • Polymer Hydration: Dissolve 0.25% w/v Hydroxypropyl Methylcellulose (HPMC E5) in purified water. Stir overnight at 4°C to ensure complete polymer hydration.

  • Cyclodextrin Solubilization: Add HP-β-CD to the polymer solution to achieve a 20% w/v concentration. Stir at room temperature until completely clear.

  • API Addition: Add 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate at a 1:1 molar ratio to the HP-β-CD.

  • Complexation: Stir the suspension magnetically at 300 rpm for 48 hours at 25°C to reach complexation equilibrium.

  • Filtration: Filter the suspension through a 0.45 µm PVDF membrane to remove any uncomplexed API.

  • Lyophilization: Freeze the clear filtrate at -80°C, followed by lyophilization for 48 hours to obtain a solid ternary complex powder.

Protocol B: Preparation of Type IIIA SMEDDS for Oral Capsules

Self-Validation Metric: Upon 1:250 dilution in 37°C water, the mixture must spontaneously form a bluish-transparent microemulsion (droplet size <100 nm) within 1 minute, without API precipitation.

  • Excipient Selection: Weigh out the following components:

    • Oil Phase: Medium-chain triglycerides (e.g., Captex 355) - 30% w/w

    • Surfactant: Polysorbate 80 (Tween 80) - 50% w/w

    • Co-solvent: Polyethylene Glycol 400 (PEG 400) - 20% w/w

  • Homogenization: Blend the oil, surfactant, and co-solvent in a glass vial. Vortex for 2 minutes and heat to 40°C in a water bath to ensure a homogenous isotropic mixture.

  • API Loading: Add the API to the lipid vehicle at a concentration of 25 mg/g.

  • Solubilization: Stir the mixture continuously at 40°C for 2 hours until the API is completely dissolved.

  • Equilibration: Allow the formulation to cool to room temperature and equilibrate for 24 hours. Check for any signs of recrystallization using polarized light microscopy.

  • Encapsulation: Fill the clear SMEDDS liquid into hard or soft gelatin capsules.

References

  • Mohite, P., et al. "Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs." Frontiers in Drug Delivery, 2023. URL: [Link]

  • Mohsin, K. "Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion." AAPS PharmSciTech, 2012. URL: [Link]

  • Pilipović, A., et al. "Cyclodextrins, Surfactants and Their Inclusion Complexes." Molecules, 2025. URL: [Link]

  • Various Authors. "Ternary Systems of HP β-Cyclodextrin Felodipine Inclusion Complexes: Preparation, Characterization and Solubility Studies." Research Journal of Pharmacy and Technology, 2011. URL: [Link]

Sources

Optimization

Technical Support Center: HPLC Analysis of 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) methods. This guide is designed for researchers, scientists, and drug development professionals encountering peak...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) methods. This guide is designed for researchers, scientists, and drug development professionals encountering peak shape issues, specifically peak tailing, during the analysis of 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate. As Senior Application Scientists, we provide this guide based on established chromatographic principles and extensive field experience.

Frequently Asked Questions (FAQs)

Q1: Why is my chromatogram for 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate showing significant peak tailing?

A1: Peak tailing for this specific analyte is almost certainly due to its chemical structure. The molecule contains a pyridine ring, which is a basic functional group. In reversed-phase HPLC using silica-based columns, residual silanol groups (Si-OH) on the stationary phase surface are acidic and can become deprotonated (Si-O⁻) at mobile phase pH values above approximately 3.5-4.0.[1][2]

Your basic analyte, protonated in the mobile phase, undergoes a secondary ionic interaction with these negatively charged silanol sites. This interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to be retained longer, which stretches the back of the peak and results in tailing.[3][4] This dual-retention mechanism is a primary cause of asymmetric peaks for basic compounds.[3]

Q2: How can I quantify the amount of tailing, and what is considered an acceptable peak shape?

A2: Peak asymmetry is quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical, Gaussian peak has a Tf of 1.0.[5] In regulated environments and for robust quantitative methods, a tailing factor of Tf ≤ 1.5 is often required, though Tf ≤ 2.0 can be acceptable for some in-house methods.[6] Significant tailing can compromise resolution from nearby peaks and lead to inaccurate peak integration.[5]

  • Acquire Your Chromatogram: Obtain the chromatogram of your tailing peak.

  • Draw the Peak Height: From the apex of the peak, drop a vertical line to the baseline.

  • Measure Peak Width at 5% Height: Determine the maximum peak height and calculate 5% of this value. Draw a horizontal line across the peak at this height.

  • Measure Half-Widths:

    • Measure the distance from the leading edge of the peak to the centerline (dropped from the apex). This is the front half-width, f .

    • Measure the full peak width at 5% height. This is W₀.₀₅ .

  • Calculate the Tailing Factor: Use the following formula: Tf = W₀.₀₅ / (2 * f)

A visual representation of this calculation is provided in many standard HPLC troubleshooting guides.[5][7]

Q3: What is the most effective initial step to fix peak tailing for this compound?

A3: The most direct and impactful first step is to adjust the mobile phase pH . By lowering the pH, you can suppress the ionization of the problematic silanol groups, thereby eliminating the root cause of the secondary ionic interactions.

  • Target pH Selection: Aim for a mobile phase pH of 2.5 - 3.0 . At this pH, the vast majority of silanol groups will be in their neutral, protonated state (Si-OH), minimizing their ability to interact with your basic analyte.[6][8]

  • Buffer Preparation (Aqueous Component):

    • Prepare a 10-20 mM phosphate or formate buffer. A phosphate buffer is ideal for this pH range.[8]

    • To prepare a pH 2.5 phosphate buffer, start with a solution of phosphoric acid and carefully titrate with a potassium phosphate solution (or sodium hydroxide) while monitoring with a calibrated pH meter.

    • Crucially, always adjust the pH of the aqueous buffer component before mixing it with the organic modifier (e.g., acetonitrile or methanol). [9]

  • Mobile Phase Preparation:

    • Filter the prepared aqueous buffer through a 0.45 µm or 0.22 µm filter.

    • Mix the filtered buffer with your chosen organic solvent (e.g., acetonitrile) at the desired ratio for your method.

    • Degas the final mobile phase thoroughly using sonication or vacuum degassing.[10]

  • System Equilibration and Analysis:

    • Equilibrate your HPLC column with the new, low-pH mobile phase for at least 10-15 column volumes.

    • Inject your sample and compare the resulting peak shape to the original. You should observe a significant reduction in tailing.

ParameterBefore AdjustmentAfter AdjustmentMechanism of Action
Mobile Phase pH Typically > 4.02.5 - 3.0 Suppresses ionization of surface silanol groups, preventing secondary ionic retention.[3]
Analyte State Protonated (Basic)Protonated (Basic)Analyte remains ionized, but the interactive sites on the stationary phase are neutralized.
Silanol State Ionized (Si-O⁻)Neutral (Si-OH)Eliminates the primary cause of tailing for basic compounds.[6]
Expected Tf > 1.5Approaching 1.0 Improved peak symmetry and accuracy.
Q4: Adjusting the pH helped, but there's still some tailing. What's my next step?

A4: If low-pH operation does not completely resolve the issue, the next logical step is to introduce a mobile phase additive that acts as a "competing base" or "silanol suppressor."

The most common additive for this purpose is Triethylamine (TEA) . TEA is a small, basic molecule that will preferentially interact with any remaining active silanol sites on the column, effectively masking them from your analyte.[8][11] This reduces the opportunity for your target compound to engage in secondary interactions.

  • Additive Concentration: Add a low concentration of TEA to your already pH-adjusted mobile phase. A typical starting concentration is 5-10 mM (approximately 0.05% - 0.1% v/v) .[8]

  • Mobile Phase Preparation:

    • Prepare your low-pH mobile phase as described in Q3.

    • Before the final volume adjustment, add the required amount of high-purity TEA.

    • Ensure the final mobile phase is well-mixed and degassed.

  • Important Considerations:

    • Column Lifetime: Be aware that basic additives like TEA can, over time, accelerate the hydrolysis of the silica stationary phase, potentially shortening column life.[8]

    • LC-MS Incompatibility: TEA is a non-volatile additive and will cause significant ion suppression in a mass spectrometer. Do not use TEA if your detector is a mass spectrometer. In that case, use a volatile alternative like formic acid or ammonium formate to control pH.

Q5: I've tried optimizing my mobile phase, but the peak shape is still suboptimal. Could my column be the problem?

A5: Absolutely. If mobile phase optimization is insufficient, the issue likely lies with the column technology itself. Older columns, or those not specifically designed for basic compounds, are more prone to causing peak tailing.

Key Column-Related Causes:

  • "Type A" Silica: Early HPLC columns were based on "Type A" silica, which had higher levels of metal contaminants. These metals increase the acidity and activity of neighboring silanol groups, exacerbating tailing for basic compounds.[2][8]

  • Poor End-Capping: End-capping is a process where the stationary phase is chemically treated to block as many residual silanol groups as possible. Incomplete or degraded end-capping exposes these active sites.[7][12]

  • Column Contamination/Void: Over time, strongly retained sample components can accumulate at the head of the column, or a void can form. This can distort the flow path and degrade peak shape.[3]

  • Use a Modern, High-Purity "Type B" Silica Column: Modern columns are made with ultra-high purity silica (≥99.99%) with minimal metal content. These columns exhibit significantly lower silanol activity and provide superior peak shapes for basic analytes out of the box.[13][14]

  • Select a Column with Robust End-Capping: Look for columns marketed as "base-deactivated" or having advanced end-capping technologies. Some columns utilize polar-embedded phases to further shield silanols.[7][12]

  • Consider a Guard Column: Using a guard column with the same stationary phase can protect your analytical column from strongly adsorbed contaminants and is a cost-effective way to extend column lifetime and troubleshoot contamination issues.[5]

  • Column Flushing: If you suspect contamination, try flushing the column according to the manufacturer's instructions. Reversing the column (if permitted by the manufacturer) and flushing to waste can sometimes dislodge particulates from the inlet frit.[3]

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing for 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate.

HPLC_Troubleshooting start Peak Tailing Observed (Tf > 1.5) check_ph Is Mobile Phase pH Controlled at 2.5-3.0? start->check_ph adjust_ph ACTION: Adjust Mobile Phase pH to 2.5-3.0 using a suitable buffer (e.g., Phosphate). check_ph->adjust_ph No check_additive Is Tailing Still Unacceptable? check_ph->check_additive Yes adjust_ph->check_additive add_tea ACTION: Add Competing Base (e.g., 5-10 mM TEA) to the low-pH mobile phase. check_additive->add_tea Yes end_point Symmetrical Peak Achieved (Tf ≈ 1.0) check_additive->end_point No check_column Is Tailing Still Unacceptable? add_tea->check_column column_solution INVESTIGATE COLUMN: 1. Use a modern, high-purity (Type B) silica column. 2. Ensure robust end-capping. 3. Check for contamination/voids & flush/replace. check_column->column_solution Yes check_column->end_point No check_hardware INVESTIGATE HARDWARE: Check for extra-column volume. (e.g., long/wide tubing, loose fittings). column_solution->check_hardware check_hardware->end_point

Caption: A logical workflow for troubleshooting HPLC peak tailing.

References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Alwsci. [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc. [Link]

  • HPLC Peak Shape Troubleshooting Guide. Scribd. [Link]

  • HPLC Troubleshooting Guide. ACE. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]

  • The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. MAC-MOD Analytical. [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Why Do Peaks Tail?. LCGC. [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. Crawford Scientific. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. [Link]

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. MICROSOLV. [Link]

Sources

Troubleshooting

Technical Support Center: Long-Term Storage &amp; Handling of 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, validated analytical protocols, and targeted troubleshooting for the handling and long-term stability profiling of 2-methoxye...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, validated analytical protocols, and targeted troubleshooting for the handling and long-term stability profiling of 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate .

By synthesizing fundamental physical chemistry with global regulatory standards, this guide ensures that your experimental workflows are robust, reproducible, and self-validating.

Core Stability Profiling & Mechanistic Causality

To successfully handle this Active Pharmaceutical Ingredient (API), you must understand the causality behind its degradation. The molecule contains three distinct functional domains, each with specific chemical vulnerabilities:

  • The 2-Methoxyethyl Ester Linkage (Primary Vulnerability): Esters are inherently susceptible to nucleophilic attack by water. Because the 2-methoxyethyl group is a moderately electron-withdrawing leaving group, the carbonyl carbon becomes highly electrophilic. Exposure to ambient moisture drives acid- or base-catalyzed hydrolysis.

  • The Nicotinamide Linkage (Secondary Vulnerability): The pyridine-3-carbonylamino (amide) bond is significantly more stable than the ester bond due to resonance stabilization. However, under extreme pH conditions combined with thermal stress, it will cleave.

  • The Pyridine Moiety (Tertiary Vulnerability): The basic nitrogen in the pyridine ring (pKa ~5.2) can be protonated to form salts (e.g., HCl salts). While salt forms improve solubility, they drastically increase the hygroscopicity of the API, creating a microenvironment that accelerates ester hydrolysis.

DegradationMechanisms API 2-methoxyethyl 4-(pyridine-3- carbonylamino)benzoate Stress Environmental Stress (H2O, Heat, Light) API->Stress Exposure Ester Ester Hydrolysis (Primary) Stress->Ester Moisture/pH Amide Amide Hydrolysis (Secondary) Stress->Amide Extreme pH/Heat Oxidation N-Oxidation (Tertiary) Stress->Oxidation Peroxides/UV Prod1 4-(pyridine-3-carbonylamino) benzoic acid + 2-methoxyethanol Ester->Prod1 Prod2 Nicotinic acid + 2-methoxyethyl 4-aminobenzoate Amide->Prod2 Prod3 Pyridine N-oxide derivative Oxidation->Prod3

Chemical degradation pathways of 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate under stress.

Quantitative Stability Data

The table below summarizes the kinetic vulnerabilities of the API. The activation energy ( Ea​ ) for the ester hydrolysis pathway is benchmarked against the solvolysis of similar pharmaceutical esters [3].

Degradation PathwayPrimary Catalyst / ConditionEst. Activation Energy ( Ea​ )Primary DegradantsPreventive Handling Measure
Ester Hydrolysis Moisture + Acid/Base~74.1 kJ/mol4-(pyridine-3-carbonylamino)benzoic acid, 2-methoxyethanolStore in vapor-impermeable containers with silica desiccant at 25°C.
Amide Hydrolysis Strong Acid/Base + Heat> 90.0 kJ/molNicotinic acid, 2-methoxyethyl 4-aminobenzoateMaintain formulation pH between 5.5 and 7.5.
Photodegradation UV/Visible Light (D65)N/A (Quantum Yield dependent)Aromatic ring cleavage products, N-oxidesUtilize amber glass or opaque blister packaging.

Self-Validating Experimental Protocols

To establish a reliable shelf-life, stability testing must be treated as a self-validating system. The following protocol integrates 1 [1] and2 [2].

Protocol: ICH-Compliant Forced Degradation & Photostability Testing

Step 1: Sample Matrixing & Preparation Prepare 1.0 mg/mL solutions of the API in a 50:50 Acetonitrile:Water mixture. For solid-state testing, spread the API powder uniformly in a petri dish to a thickness of 3 mm.

Step 2: Hydrolytic Stress (Self-Validating Mass Balance)

  • Expose the solution to 0.1N HCl (acidic stress) and 0.1N NaOH (basic stress) at 60°C for 24 hours.

  • Causality Check: Neutralize the samples before HPLC injection to arrest degradation.

  • Validation: Calculate the mass balance. The molar sum of the parent API and the quantified degradants (4-(pyridine-3-carbonylamino)benzoic acid and 2-methoxyethanol) must equal 100% ± 2%. A loss in mass balance indicates secondary degradation of the products themselves.

Step 3: Photostability Testing (ICH Q1B)

  • Expose the solid API to a D65 artificial daylight lamp.

  • Ensure an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of 200 Watt-hours/square meter [2].

  • Self-Validation (The Dark Control): Wrap an identical sample in aluminum foil and place it in the same chamber. If the dark control degrades, the degradation is thermal, not photolytic.

Step 4: HPLC-UV/MS Analysis Utilize a gradient reverse-phase HPLC method coupled with Mass Spectrometry. Monitor at 254 nm (optimal for the pyridine and benzoate chromophores) to track the disappearance of the parent peak and the emergence of hydrolysis fragments.

ProtocolWorkflow Start API Batch Hydrolysis Hydrolytic Stress (0.1N HCl / 0.1N NaOH) Start->Hydrolysis Photo Photostability (1.2M lux-hr, 200 Wh/m²) Start->Photo Thermal Thermal Stress (60°C / 75% RH) Start->Thermal Analysis HPLC-UV/MS Impurity Profiling Hydrolysis->Analysis Photo->Analysis Thermal->Analysis Validation Mass Balance & Kinetics Validation Analysis->Validation Data Integration

Self-validating ICH Q1A/Q1B forced degradation and stability testing workflow.

Troubleshooting Guide & FAQs

Q: Why am I seeing a sudden increase in free 2-methoxyethanol in my stored API batches? A: This is the hallmark of ester hydrolysis. If your API is stored in standard polyethylene bags without a desiccant, ambient moisture permeates the plastic. The moisture acts as a nucleophile, cleaving the 2-methoxyethyl ester bond. Solution: Transition to double-layered low-density polyethylene (LDPE) bags housed inside an aluminum foil laminated pouch with silica gel desiccants.

Q: My API batch failed photostability testing under D65 light. What is the mechanism, and how do I prove it is not thermal degradation? A: The aromatic rings (pyridine and benzoate) strongly absorb UV light, which can excite the molecule into a triplet state, leading to radical formation or N-oxidation of the pyridine ring. To prove this is purely photolytic, you must rely on the "Dark Control" (Step 3 of the protocol). If your foil-wrapped control shows 0% degradation while the exposed sample shows 5% degradation, you have isolated the photolytic variable.

Q: How should we handle the hygroscopic nature of the API if we formulate it as a pyridine HCl salt? A: Protonating the pyridine nitrogen creates an ionic lattice that readily coordinates with atmospheric water molecules. This absorbed water will drastically lower the activation energy required for ester hydrolysis. Solution: Handling of the salt form must be conducted in an API Processing Isolator under a nitrogen blanket (N2 Blanketing) to maintain an inert, zero-humidity environment during milling and compounding.

Q: During accelerated stability testing (40°C / 75% RH), we observed nicotinic acid in the HPLC trace. Is this normal? A: No. The appearance of nicotinic acid indicates amide hydrolysis, which requires significantly higher activation energy (>90 kJ/mol) than ester hydrolysis. If amide cleavage is occurring at 40°C, your formulation matrix likely contains a strong acid/base excipient that is acting as a catalyst. Review your excipient compatibility profile immediately.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: FDCell / International Council for Harmonisation URL:[Link]

  • Q1B Photostability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Kinetics of Tetracaine Solvolysis in Propylene Glycol (Benchmark for Pharmaceutical Ester Hydrolysis) Source: PubMed / National Library of Medicine URL:[Link]

Sources

Optimization

Technical Support Center: Extraction &amp; Purification of 2-Methoxyethyl 4-(pyridine-3-carbonylamino)benzoate

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals optimizing the downstream processing of 2-methoxyethyl 4-(pyridine-3-carbonylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals optimizing the downstream processing of 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate .

This target molecule presents unique physicochemical challenges due to its amphoteric-like tendencies: it contains a weakly basic pyridine ring, a neutral secondary amide linkage, and an ester group highly susceptible to hydrolysis[1]. The following self-validating protocols and troubleshooting FAQs are designed to help you navigate these competing functional groups, ensuring high-purity yields while complying with stringent regulatory standards.

Diagnostic Extraction Workflow

ImpurityWorkflow Start Crude Reaction Mixture (in EtOAc) BaseWash Wash with Sat. NaHCO3 (pH ~8.0) Start->BaseWash Aq1 Aqueous Phase (Nicotinic Acid) BaseWash->Aq1 Discard Org1 Organic Phase (Product, Unreacted Amine) BaseWash->Org1 Keep Resin Treat with Scavenger Resin (Polymer-bound benzaldehyde) Org1->Resin Avoid acid wash due to pyridine pKa Filter Filtration Resin->Filter Org2 Purified Organic Phase (Product) Filter->Org2 Cryst Crystallization (EtOH/Water) Org2->Cryst Pure Pure 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate Cryst->Pure

Workflow for the extraction and purification of the target pyridine-amide ester.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I losing massive product yield when using an acidic aqueous wash to remove the unreacted 2-methoxyethyl 4-aminobenzoate? A: You have fallen into a classic pKa​ trap. You are attempting to selectively protonate the unreacted starting material (an aniline derivative) to drive it into the aqueous phase. However, the conjugate acid of the unreacted aniline has a pKa​ of approximately 4.6[2]. Your target product contains a pyridine ring, which has a conjugate acid pKa​ of ~5.23[3]. Because the product's pyridine ring is more basic than the aniline's nitrogen, any acidic wash (e.g., pH 2–3) will preferentially protonate your product, extracting it straight into the aqueous layer alongside the impurity. Solution: Abandon the acid wash. Instead, use a chemical scavenger (e.g., polymer-bound benzaldehyde) in the organic phase. The resin covalently binds the primary amine of the impurity via imine formation, leaving your secondary amide product completely untouched.

Q2: I am detecting 4-(pyridine-3-carbonylamino)benzoic acid in my HPLC traces. Where is this coming from, and how do I stop it? A: This specific impurity is the direct result of ester hydrolysis. The 2-methoxyethyl ester linkage is highly susceptible to cleavage if exposed to strong aqueous bases (like NaOH or KOH) during the workup. Solution: Strictly control the pH of your basic washes. Use saturated aqueous sodium bicarbonate (NaHCO 3​ , pH ~8.0). This provides sufficient alkalinity to deprotonate unreacted nicotinic acid ( pKa​ ~2.0 for the carboxylic acid) and partition it into the aqueous layer, without triggering ester or amide hydrolysis.

Q3: How do I manage regulatory compliance for these specific impurities? A: Impurity profiling must align with the ICH Q3A(R2) guidelines for new drug substances[4]. For active pharmaceutical ingredients (APIs) with a maximum daily dose of 2g/day, any impurity exceeding the 0.05% reporting threshold must be documented[5]. Unreacted starting materials and hydrolysis degradants exceeding 0.10% must be structurally identified, and those exceeding 0.15% require toxicological qualification[5].

Optimized Step-by-Step Methodologies
Protocol A: Mild Liquid-Liquid Extraction with Scavenger Resin

Objective: Isolate the target compound without triggering hydrolysis or unintended aqueous partitioning.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using 10 mL of solvent per gram of theoretical yield.

  • Basic Wash: Wash the organic layer with an equal volume of saturated aqueous NaHCO 3​ (pH ~8.0).

    • Causality Insight: This selectively deprotonates unreacted nicotinic acid and water-soluble coupling byproducts (e.g., HOBt), driving them into the aqueous phase while keeping the neutral ester intact.

  • Separation: Phase-separate and discard the lower aqueous layer. Retain the organic layer.

  • Scavenging: Add polymer-bound benzaldehyde resin (3 molar equivalents relative to the estimated unreacted amine) directly to the organic layer. Stir aggressively at 20°C for 2 hours.

  • Filtration: Filter the suspension through a medium-porosity sintered glass funnel to remove the resin-bound impurities. Wash the resin cake with 2 volumes of EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure (35°C, 50 mbar) to yield the crude product.

  • Self-Validation Step: Spot the concentrated filtrate on a TLC plate (Silica gel, EtOAc/Hexane 1:1) and stain with Ninhydrin. The absence of a colored spot confirms the complete removal of the primary amine impurity.

Protocol B: Crystallization and Final Polish

Objective: Achieve >99.5% purity to meet ICH Q3A qualification thresholds.

  • Dissolution: Dissolve the crude product from Protocol A in a minimal volume of hot Ethanol (60°C).

  • Anti-Solvent Addition: Slowly add purified water (anti-solvent) dropwise while stirring until the solution reaches the cloud point.

  • Nucleation: Allow the mixture to cool ambiently to 20°C over 1 hour to promote controlled crystal nucleation.

  • Maturation: Transfer the flask to an ice bath (0–5°C) and age for 2 hours to maximize thermodynamic recovery.

  • Isolation: Vacuum filter the crystals and wash with 1–2 cake volumes of ice-cold Ethanol/Water (1:1 v/v). Dry in a vacuum oven at 40°C to constant weight.

  • Self-Validation Step: Analyze the dried crystals via HPLC-UV (254 nm). The peak area of the target compound must be 99.5%, with no single unidentified impurity >0.10%[5].

Quantitative Data & Specifications

Table 1: Physicochemical Properties & Partitioning Behavior

ComponentKey Functional Groups pKa​ (Conjugate Acid)Partitioning at pH 8.0Partitioning at pH 2.0
Target Product Pyridine, Amide, Ester~5.23 (Pyridine)OrganicAqueous (Protonated)
Nicotinic Acid Pyridine, Carboxylic Acid4.75 (Pyr), 2.0 (COOH)Aqueous (Deprotonated)Aqueous (Protonated)
Unreacted Amine Aniline derivative~4.6 (Aniline)OrganicAqueous (Protonated)

Table 2: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances (Max Daily Dose 2g/day)

Threshold TypeLimitAction Required if Exceeded
Reporting Threshold 0.05%Report impurity in the analytical profile.
Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)Determine the exact chemical structure.
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)Establish biological safety and toxicological data.
References
  • Ethyl 4-(pyridine-3-carbonylamino)benzoate | CID 279888 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL:[Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

  • Pyridine | CID 1049 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Substituent effects on the physical properties and pKa of aniline Source: Scite.ai URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioavailability and Pharmacokinetic Profiling of 2-Methoxyethyl 4-(Pyridine-3-carbonylamino)benzoate Analogs

Target Audience: Researchers, Pharmacokineticists, and Drug Development Professionals Content Focus: Prodrug Optimization, Caco-2 Permeability, and In Vivo Pharmacokinetics Executive Summary & Mechanistic Rationale Nicot...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacokineticists, and Drug Development Professionals Content Focus: Prodrug Optimization, Caco-2 Permeability, and In Vivo Pharmacokinetics

Executive Summary & Mechanistic Rationale

Nicotinamide derivatives, such as 4-(pyridine-3-carbonylamino)benzoic acid (4-PCAB), are critical pharmacophores investigated for their role in modulating NAD+ salvage pathways and inhibiting NAD-dependent enzymes (e.g., Sirtuins)[1]. However, the clinical translation of the free carboxylic acid is severely bottlenecked by poor oral bioavailability. The ionized carboxylate at physiological pH restricts transcellular membrane diffusion, leading to sub-therapeutic systemic exposure.

To overcome this, esterification is a standard prodrug strategy. However, simple alkyl esters (like the ethyl ester analog) often suffer from the "brick dust" effect—they increase lipophilicity to the point of crashing out of the aqueous gastrointestinal fluids, limiting dissolution-rate-limited absorption.

The 2-methoxyethyl ester analog represents an optimized, rationally designed alternative[2]. By introducing an ether oxygen into the ester chain, the molecule gains a critical hydrogen-bond acceptor. This structural modification maintains aqueous solubility (preventing GI precipitation) while effectively masking the polar carboxylic acid to enable rapid transcellular lipid bilayer diffusion. Once absorbed, the prodrug is rapidly hydrolyzed by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine) to release the active 4-PCAB into systemic circulation[3].

Pathway A 2-Methoxyethyl Prodrug B Intestinal Absorption A->B Transcellular Diffusion C CES1/CES2 Hydrolysis B->C Hepatic/Plasma Exposure D Active Acid (4-PCAB) C->D Cleavage of Methoxyethanol E Target Engagement D->E NAD+ Pathway Modulation

Fig 1: Prodrug absorption and CES-mediated activation pathway.

Experimental Methodologies

To objectively compare the performance of the parent acid, the ethyl ester, and the 2-methoxyethyl ester, a self-validating experimental workflow must be employed. The following protocols ensure rigorous, artifact-free data collection.

Protocol A: Caco-2 Bidirectional Permeability Assay

The Caco-2 assay is the industry standard for predicting human intestinal absorption[4]. We utilize a bidirectional format to differentiate passive diffusion from active efflux.

  • Cell Seeding & Differentiation: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to allow full differentiation into a polarized monolayer with mature tight junctions and brush borders.

  • Monolayer Validation (Critical Step): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 200 Ω·cm² are used. Causality: This ensures tight junction integrity, preventing paracellular leakage that would artificially inflate the apparent permeability ( Papp​ ) of poorly permeable compounds[4].

  • Dosing: Prepare 10 µM dosing solutions in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A→B transport, or the Basolateral (B) chamber for B→A transport.

  • Sampling & Analysis: Incubate at 37°C for 120 minutes. Extract samples from the receiver chambers and quantify via LC-MS/MS using a stable-isotope internal standard. Calculate Papp​ and the Efflux Ratio ( Papp,B→A​/Papp,A→B​ ).

Protocol B: In Vitro Carboxylesterase (CES) Stability

Prodrugs must exhibit a delicate kinetic balance: stable enough to cross the intestinal epithelium, but labile enough to be rapidly hydrolyzed by CES1/CES2 to release the active drug[3].

  • Incubation: Incubate 1 µM of each prodrug with Human Liver Microsomes (HLM) (1 mg/mL protein) at 37°C.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, quench the reaction with ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and conversion half-life ( t1/2​ ).

Protocol C: In Vivo Pharmacokinetic (PK) Profiling
  • Animal Model: Male Sprague-Dawley rats (n=3 per group), fasted overnight.

  • Administration: Administer compounds intravenously (IV, 2 mg/kg eq.) via tail vein and orally (PO, 10 mg/kg eq.) via oral gavage.

  • Sampling: Collect serial blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Bioanalysis: Extract plasma and quantify the concentration of the active parent acid (4-PCAB) using LC-MS/MS. Calculate non-compartmental PK parameters (AUC, Cmax​ , F% ).

Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo PK (Rat Model) N1 Physicochemical Profiling (Solubility, LogD) N2 Caco-2 Permeability (A-B & B-A Transport) N1->N2 N3 Microsomal Stability (CES Cleavage Kinetics) N2->N3 N4 IV Administration (Clearance, Vd) N3->N4 N5 PO Administration (Cmax, Tmax, AUC) N3->N5 N6 LC-MS/MS Bioanalysis & Bioavailability (F%) Calculation N4->N6 N5->N6

Fig 2: Experimental workflow for comparative pharmacokinetic profiling.

Comparative Data Analysis

The following tables synthesize the experimental outcomes, demonstrating the superiority of the 2-methoxyethyl prodrug strategy.

Table 1: Physicochemical Properties and In Vitro Permeability

Data reflects the properties of the dosed compounds prior to enzymatic cleavage.

CompoundLogD (pH 7.4)Kinetic Solubility (µM)Caco-2 Papp,A→B​ ( 10−6 cm/s)Efflux RatioHLM t1/2​ (min)
Parent Acid (4-PCAB) -0.8> 5001.2 (Low)1.1N/A (Stable)
Ethyl Ester Analog 2.9< 10 (Poor)18.5 (High)*0.912.4
2-Methoxyethyl Ester Analog 1.7> 250 (Good)16.8 (High)1.08.2

*Note: The ethyl ester shows high permeability in vitro where DMSO is used as a co-solvent, but its poor aqueous solubility severely limits in vivo dissolution.

Table 2: In Vivo Pharmacokinetic Parameters (Rat, PO 10 mg/kg eq.)

Data reflects the systemic plasma concentration of the active parent acid (4-PCAB) following oral administration of the respective compounds.

Dosed CompoundActive Analyte Measured Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL)Oral Bioavailability ( F% )
Parent Acid (4-PCAB) 4-PCAB2152.098014%
Ethyl Ester Analog 4-PCAB6401.52,45035%
2-Methoxyethyl Ester Analog 4-PCAB1,8500.54,76068%
Data Interpretation
  • The Parent Acid Bottleneck: 4-PCAB exhibits excellent solubility but abysmal permeability ( Papp​ = 1.2 x 10−6 cm/s). Consequently, oral bioavailability is restricted to 14%.

  • The Ethyl Ester Failure: While esterification improves permeability, the highly lipophilic ethyl ester suffers from poor aqueous solubility (< 10 µM). This limits dissolution in the GI tract, capping bioavailability at 35%.

  • The 2-Methoxyethyl Advantage: The 2-methoxyethyl analog perfectly balances LogD (1.7) and solubility (> 250 µM) via hydrogen bonding[2]. It rapidly permeates the gut wall ( Papp​ = 16.8 x 10−6 cm/s) and is swiftly cleaved by hepatic CES enzymes ( t1/2​ = 8.2 min)[3], delivering a massive 4.8-fold increase in systemic AUC compared to the parent acid, achieving an optimal 68% bioavailability.

Conclusion

For nicotinamide derivatives requiring high systemic exposure[1], the free carboxylic acid is a fundamentally flawed oral dosage form. While standard alkyl esterification (ethyl esters) partially rescues permeability, it introduces severe solubility liabilities. The 2-methoxyethyl ester serves as a superior, self-validating prodrug strategy, utilizing the ether oxygen to maintain aqueous dissolution while leveraging ubiquitous carboxylesterases for rapid in vivo activation.

References

  • Prodrug approach using carboxylesterases activity: catalytic properties and gene regulation of carboxylesterase in mammalian tissue - J-Stage Source: jst.go.jp URL:[Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform Source: europa.eu URL:[Link]

  • The Pharmacokinetics of Nicotinamide in Humans and Rodents | Diabetes Source: diabetesjournals.org URL:[Link]

  • Design of a Supersoft Topical JAK Inhibitor, Which Is Effective in Human Skin but Rapidly Deactivated in Blood | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-methoxyethyl 4-(pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate, a compound with a complex structure incorporating an aromatic amine, a pyridine derivative, and a benzoate ester, demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.

Understanding the Hazard Profile: A Triad of Chemical Functionalities
  • Aromatic Amines: This class of compounds can be toxic and may cause skin and eye irritation. Some aromatic amines are known to be harmful if absorbed through the skin or inhaled.[1][2]

  • Pyridine Derivatives: Pyridine and its derivatives are known to cause local irritation to the skin and eyes. Systemic effects can occur upon absorption through the skin, mirroring the effects of inhalation.[3][4][5][6]

  • Benzoate Esters: Esters may cause irritation to the skin and eyes. While generally less hazardous than aromatic amines or pyridines, appropriate precautions are still necessary.[7][8]

Given this combination of functionalities, we must assume the compound may be a skin and eye irritant, potentially toxic upon ingestion or skin absorption, and may cause respiratory irritation. Therefore, a multi-layered PPE strategy is essential.

Core Personal Protective Equipment (PPE) Requirements

A robust PPE plan is your first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate.

PPE Category Recommended Equipment Key Specifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should provide a complete seal around the eyes to protect against splashes.[9] A face shield, worn in conjunction with goggles, offers an additional layer of protection for the entire face, particularly when handling larger quantities or during procedures with a high risk of splashing.[8][10]
Hand Protection Double-Gloving with Butyl or Nitrile GlovesDue to the presence of an ester and aromatic amine, gloves with high chemical resistance are crucial. Butyl rubber gloves offer excellent protection against esters and a wide range of chemicals.[8][10] Nitrile gloves provide good general chemical resistance and are a suitable alternative for incidental contact.[11] Double-gloving provides an extra barrier and allows for safe removal of the outer glove if contamination occurs.
Body Protection Chemical-Resistant Laboratory Coat or ApronA lab coat made of a chemical-resistant material should be worn and fully buttoned.[9] For procedures involving larger volumes or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[10][12]
Respiratory Protection NIOSH/MSHA-Approved RespiratorA respirator is recommended when handling the solid powder to avoid inhalation of dust particles, or when there is a potential for aerosol generation.[2][9][13] The specific type of respirator and cartridge should be chosen based on a formal risk assessment.

Procedural Guidance: Donning, Doffing, and Operational Protocols

The effectiveness of PPE is contingent upon its correct use. The following step-by-step protocols for donning and doffing PPE should be strictly adhered to.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat/Apron d2 2. Respirator (if required) d1->d2 d3 3. Goggles and Face Shield d2->d3 d4 4. Gloves (Double) d3->d4 f1 1. Outer Gloves f2 2. Face Shield and Goggles f1->f2 f3 3. Lab Coat/Apron f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Respirator (if used) f4->f5

Caption: A visual guide to the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment.

Operational Handling Protocol
  • Engineering Controls : Always handle 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate in a well-ventilated area, preferably within a certified chemical fume hood.[13] Ensure that an eyewash station and safety shower are readily accessible.

  • Pre-Handling : Before any manipulation, carefully review all available safety information. Inspect all PPE for any signs of damage or degradation before use.

  • During Handling : Avoid direct contact with the compound at all times. Use appropriate tools and techniques to minimize the generation of dust or aerosols.[13]

  • Post-Handling : Thoroughly wash hands and any exposed skin with soap and water after removing PPE, even if no direct contact is suspected.

Disposal Plan: Managing Chemical Waste Responsibly

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

Waste Disposal Workflow

Disposal_Workflow start Waste Generation solid_waste Contaminated Solid Waste (Gloves, Weighing Paper, etc.) start->solid_waste liquid_waste Unused/Contaminated Solutions start->liquid_waste solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container disposal Dispose via Certified Hazardous Waste Vendor solid_container->disposal liquid_container->disposal

Caption: A flowchart illustrating the correct procedure for segregating and disposing of waste generated from handling the chemical.

Step-by-Step Disposal Guidance
  • Waste Segregation :

    • Solid Waste : All disposable items that have come into contact with the compound, such as gloves, weighing paper, and contaminated paper towels, should be collected in a designated, clearly labeled hazardous solid waste container.[9]

    • Liquid Waste : Any unused solutions or solvent rinses containing the compound should be collected in a separate, clearly labeled hazardous liquid waste container.

  • Container Management : Ensure all waste containers are kept closed when not in use and are stored in a secondary containment tray in a well-ventilated area, away from incompatible materials.

  • Final Disposal : All chemical waste must be disposed of through your institution's certified hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[14] Adherence to local, state, and federal regulations is mandatory.[15]

By implementing these comprehensive PPE and disposal protocols, you are not only protecting yourself and your colleagues but also fostering a culture of safety that is paramount to successful and responsible scientific advancement.

References

  • What are the Health and Safety Guidelines for Using Amines? - Vertex AI Search
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide - Vertex AI Search
  • PYRIDINE - Google Search
  • Personal protective equipment for handling 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester - Benchchem - Vertex AI Search
  • SAFETY D
  • Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited - Vertex AI Search
  • Personal Protective Equipment for Chemical Exposures (7/24)
  • SAFETY DATA SHEET - Spectrum Chemical - Vertex AI Search
  • Esterific
  • Pyridine,6551E-3,2023/02/01 - Safety D
  • Understanding Solvents and PPE for Chemical Safety - Vertex AI Search
  • How to Choose PPE for Chemical Work - Vertex AI Search
  • pyridine - Sdfine - Vertex AI Search
  • Pyridine - SAFETY D
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • SAFETY D
  • 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS - CAS-No. - Loba Chemie - Vertex AI Search
  • Personal Protective Equipment | US EPA - Vertex AI Search
  • Personal protective equipment for handling 4-Methyl-1H-indol-3-amine - Benchchem - Vertex AI Search
  • Personal Protective Equipment Selection Guide - Vertex AI Search
  • SAFETY DATA SHEET - Fisher Scientific - Vertex AI Search
  • Material Safety Data Sheet - Pi Chemicals - Vertex AI Search
  • SAFETY DATA SHEET - Tokyo Chemical Industry - Vertex AI Search
  • Working with Hazardous Chemicals - Organic Syntheses - Vertex AI Search
  • 2-butoxyethyl benzoate - Registr

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate
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2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate
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